molecular formula C22H24N2O3S B5729562 N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE

Cat. No.: B5729562
M. Wt: 396.5 g/mol
InChI Key: BDAUPXZTOVCDRY-UHFFFAOYSA-N
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Description

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a naphthalene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on a benzyl halide is replaced by the morpholine. This intermediate is then coupled with a naphthalene sulfonamide derivative under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENESULFONAMIDE
  • N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)TOLUENESULFONAMIDE
  • N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-1-SULFONAMIDE

Uniqueness

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the naphthalene sulfonamide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-28(26,22-10-9-18-5-1-2-6-19(18)15-22)23-16-20-7-3-4-8-21(20)17-24-11-13-27-14-12-24/h1-10,15,23H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAUPXZTOVCDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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